molecular formula C37H39NO11S3 B11030086 Tetraethyl 9'-methoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetraethyl 9'-methoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11030086
M. Wt: 769.9 g/mol
InChI Key: XMIGNGFFTIIIOJ-UHFFFAOYSA-N
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Description

Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions

    Spiro Core Formation: The initial step involves the formation of the spiro core through a cyclization reaction. This can be achieved using a dithiole precursor and a quinoline derivative under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of methoxy, dimethyl, and phenoxyacetyl groups. These steps often require specific reagents such as methylating agents, acyl chlorides, and phenols, along with catalysts to facilitate the reactions.

    Esterification: The final step involves the esterification of the carboxyl groups using ethanol and an acid catalyst to yield the tetraethyl ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for efficient reaction control, as well as purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spiro structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,1’-quinoline] derivatives: These compounds share the spiro-quinoline core but differ in the functional groups attached.

    Phenoxyacetic acid derivatives: These compounds have similar phenoxyacetyl groups but lack the spiro structure.

Uniqueness

Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of a spiro structure with multiple functional groups, providing a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C37H39NO11S3

Molecular Weight

769.9 g/mol

IUPAC Name

tetraethyl 9'-methoxy-5',5'-dimethyl-6'-(2-phenoxyacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C37H39NO11S3/c1-8-45-32(40)27-28(33(41)46-9-2)50-31-26(37(27)51-29(34(42)47-10-3)30(52-37)35(43)48-11-4)23-19-22(44-7)17-18-24(23)38(36(31,5)6)25(39)20-49-21-15-13-12-14-16-21/h12-19H,8-11,20H2,1-7H3

InChI Key

XMIGNGFFTIIIOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)OC)N(C2(C)C)C(=O)COC5=CC=CC=C5)C(=O)OCC

Origin of Product

United States

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